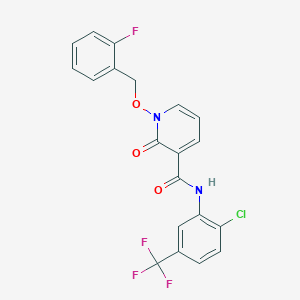
N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxyethyl) Apalutamide” is a compound that has been used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Apalutamide .
Synthesis Analysis
Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Molecular Structure Analysis
The molecular structure of “N-(2-Methoxyethyl)acrylamide” is CHNO with an average mass of 129.157 Da .
Chemical Reactions Analysis
Aniline-based compounds and their eutectic composition were found to be efficient stabilizers for nitrocellulose-based propellants. In a study, compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .
科学的研究の応用
Organic Synthesis and Medicinal Chemistry
Transformation into 3-Amino-4-nitropyrazole : N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, through its structural analogs, has been utilized in reactions leading to the formation of 3-amino-4-nitropyrazole. This transformation involves reaction with ethanolic hydrazine hydrate, showcasing a novel pathway in pyrimidine to pyrazole conversions. Such transformations are significant for synthesizing heterocyclic compounds with potential pharmacological activities (Biffin, Brown, & Porter, 1968).
Antiviral Activity of Pyrimidine Derivatives : Derivatives of pyrimidines, including those structurally related to N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, have been explored for their antiviral properties. Research indicates that some 5-substituted 2,4-diaminopyrimidine derivatives exhibit significant inhibitory activity against retroviruses, highlighting the potential for these compounds in antiretroviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Material Science
- Electrochromic Materials : In the realm of material science, derivatives of pyrimidine, potentially including N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, have contributed to the development of novel polyamides with electrochromic properties. Such materials exhibit color changes under electrical stimulation, making them suitable for applications in displays, smart windows, and low-energy consumption screens (Liou & Lin, 2009).
Safety and Hazards
将来の方向性
作用機序
The pharmacokinetics of antisense oligonucleotides involve absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the chemical modifications made to the oligonucleotide .
The molecular and cellular effects of antisense oligonucleotides depend on their specific targets. For example, if an antisense oligonucleotide is designed to target an mRNA that encodes a disease-causing protein, the effect would be a decrease in the production of that protein .
特性
IUPAC Name |
4-N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-15-3-2-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSYMNCINYOCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
![1-[(3-Methoxyphenyl)methyl]piperidin-4-one](/img/structure/B2717025.png)
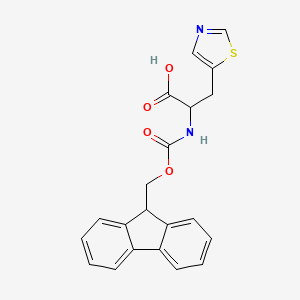
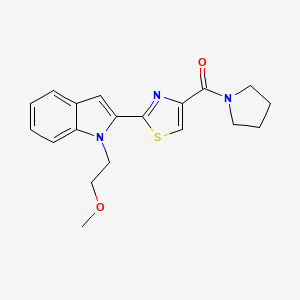
![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)
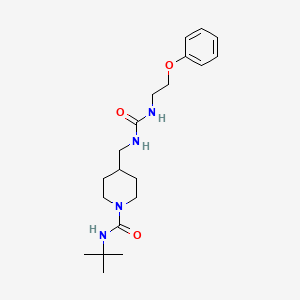
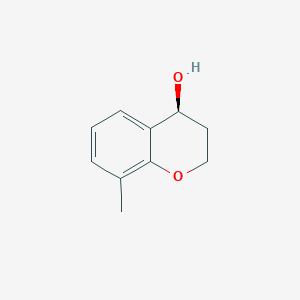
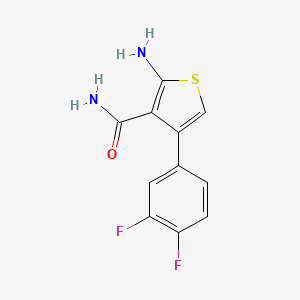
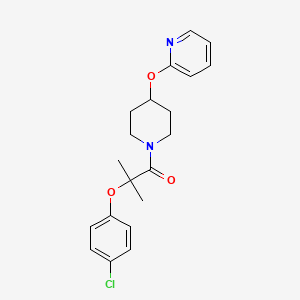
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)
